

Spectroscopic Data of Pyridine-3-Carboxamide: An In-depth Technical Guide

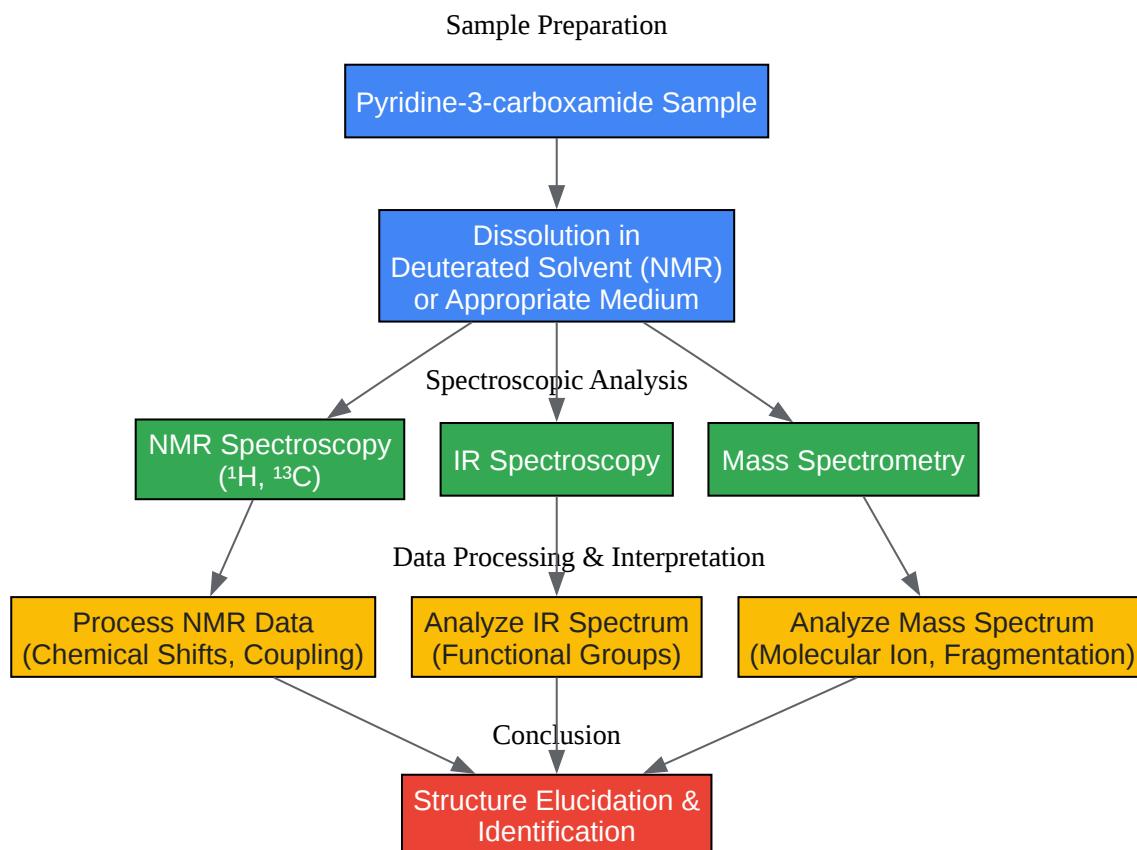
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridine-3-carboxamide*

Cat. No.: *B1143946*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxamide, commonly known as nicotinamide or niacinamide, is a vital water-soluble vitamin B3 derivative. It plays a crucial role as a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous enzymatic redox reactions in cellular metabolism. Its significance in biological systems and its use in pharmaceutical and cosmetic applications necessitate robust and reliable methods for its identification and characterization. This technical guide provides a comprehensive overview of the key spectroscopic data for **pyridine-3-carboxamide**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to aid in its unambiguous identification and quality control.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and identification of a chemical compound such as **pyridine-3-carboxamide**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic identification of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **pyridine-3-carboxamide** by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum of **pyridine-3-carboxamide** exhibits distinct signals for the protons on the pyridine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxamide group.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	8.91	d	$^1\text{J}_{\text{CH}} = 219$ Hz
H-6	8.70	dd	4.8, 1.6
H-4	8.15	dt	8.0, 1.8
H-5	7.50	ddd	8.0, 4.8, 0.8
-NH ₂ (Amide)	7.75 (broad s), 7.55 (broad s)	br s	-

Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by their position relative to the nitrogen atom and the carboxamide substituent.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Amide)	165.6
C-2	152.5
C-6	149.0
C-4	135.5
C-3	130.8
C-5	123.6

Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **pyridine-3-carboxamide**. The vibrational frequencies of the bonds provide a characteristic "fingerprint" for the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3367, 3158	N-H stretching (amide)	Strong, broad
3100	C-H stretching (aromatic)	Medium
1698	C=O stretching (amide I band)	Strong
1615	N-H bending (amide II band)	Medium
1593, 1575	C=C and C=N stretching (pyridine ring)	Medium
1394	C-N stretching	Medium
703	C=O bending (in-plane)	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **pyridine-3-carboxamide**, which is crucial for confirming its identity.

m/z Value	Assignment
123.1	[M+H] ⁺ (Protonated Molecular Ion)
122	M ⁺ (Molecular Ion)
106	[M-NH ₂] ⁺ (Loss of amino group)
94.1	Fragment ion
80.1	Fragment ion ^[1]
78	[C ₅ H ₄ N] ⁺ (Pyridine ring fragment)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **pyridine-3-carboxamide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
 - A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Process the data similarly to the ¹H NMR spectrum.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[2]

Infrared (IR) Spectroscopy

- Sample Preparation (Solid State):
 - KBr Pellet Method: Mix a small amount of finely ground **pyridine-3-carboxamide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the instrument's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **pyridine-3-carboxamide** in a suitable solvent such as methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.^[3] Further dilute as necessary for the specific instrument.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition:
 - ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). The analysis is often performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- EI-MS: For more volatile samples, EI can be used, which typically generates the molecular ion (M^+) and more extensive fragmentation.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
- The resulting spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [Spectroscopic Data of Pyridine-3-Carboxamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143946#pyridine-3-carboxamide-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com